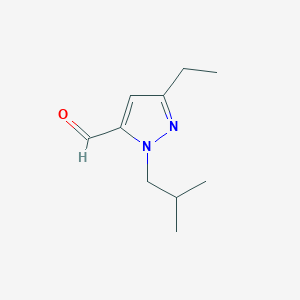
3-Ethyl-1-isobutyl-1H-pyrazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-1-isobutyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with ethyl and isobutyl groups, along with an aldehyde functional group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-isobutyl-1H-pyrazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds, followed by subsequent functional group modifications to introduce the ethyl and isobutyl substituents.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final cyclization reactions. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
化学反応の分析
Types of Reactions: 3-Ethyl-1-isobutyl-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, alkylating agents
Major Products:
Oxidation: 3-Ethyl-1-isobutyl-1H-pyrazole-5-carboxylic acid
Reduction: 3-Ethyl-1-isobutyl-1H-pyrazole-5-methanol
Substitution: Various substituted pyrazole derivatives
科学的研究の応用
3-Ethyl-1-isobutyl-1H-pyrazole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Ethyl-1-isobutyl-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pyrazole ring can also participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s biological activity.
類似化合物との比較
- 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid
- 3,5-Dimethyl-1-phenyl-1H-pyrazole
- 1H-Pyrazole-3-carboxaldehyde derivatives
Comparison: 3-Ethyl-1-isobutyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of both ethyl and isobutyl substituents on the pyrazole ring, along with an aldehyde functional group. This combination of structural features imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
特性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC名 |
5-ethyl-2-(2-methylpropyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C10H16N2O/c1-4-9-5-10(7-13)12(11-9)6-8(2)3/h5,7-8H,4,6H2,1-3H3 |
InChIキー |
DTNCXLSLBQNFPL-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN(C(=C1)C=O)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


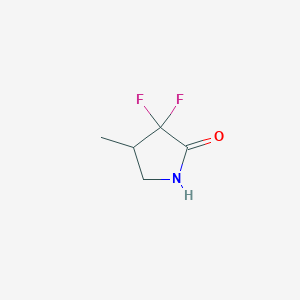
![1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol](/img/structure/B14884177.png)
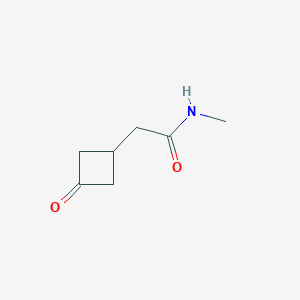


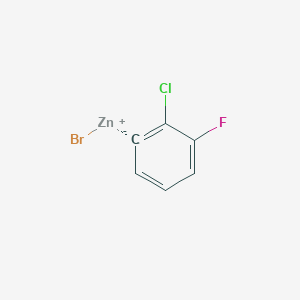
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B14884221.png)
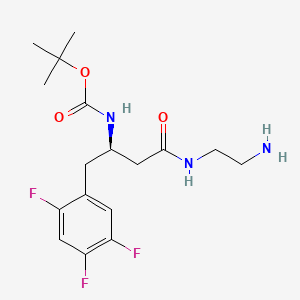
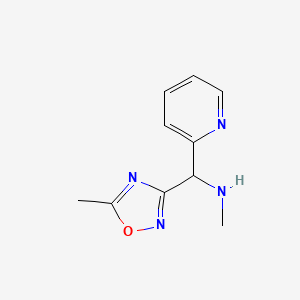

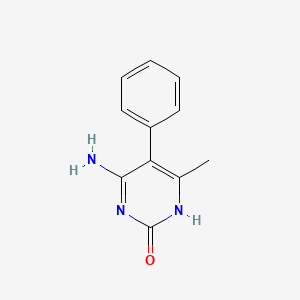

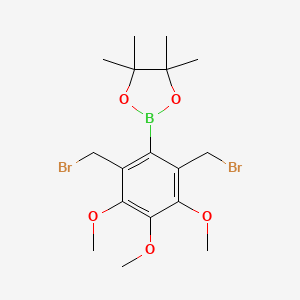
![ethyl 5-methoxy-3-{[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]amino}-1H-indole-2-carboxylate](/img/structure/B14884244.png)
